2-(Thiomorpholin-3-yl)acetic acid

Description

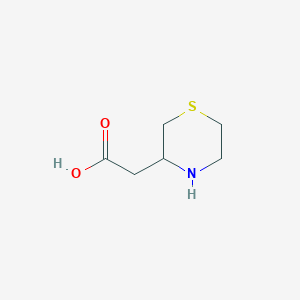

2-(Thiomorpholin-3-yl)acetic acid is a molecule that has garnered attention for its potential applications in various scientific domains. Its unique structure, combining a thiomorpholine (B91149) ring with an acetic acid side chain, provides a versatile platform for chemical modification and exploration.

Heterocyclic acetic acid derivatives are a class of organic compounds that feature prominently in the development of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com The presence of a heterocyclic ring system, a cyclic compound containing at least two different elements as members of its ring, coupled with an acetic acid group, can impart favorable physicochemical and biological properties. openmedicinalchemistryjournal.commdpi.com These derivatives are explored for a multitude of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. jptcp.com For instance, certain derivatives of rhodanine-3-acetic acid have been investigated as fluorescent probes and for their antibacterial and antifungal properties. mdpi.com The acetic acid moiety, in particular, can enhance a molecule's solubility and its ability to interact with biological targets. vulcanchem.com The versatility of these structures allows for the fine-tuning of their properties through chemical synthesis, making them a valuable tool in the quest for new and effective drugs. jptcp.com

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.com This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. jchemrev.comjchemrev.com The sulfur atom in the thiomorpholine ring, as opposed to the oxygen in its analogue, morpholine (B109124), can influence the molecule's lipophilicity and metabolic stability. vulcanchem.com

The thiomorpholine moiety has been incorporated into a wide range of compounds exhibiting diverse biological activities, including:

Anticancer researchgate.net

Antitubercular jchemrev.comresearchgate.net

Antimicrobial researchgate.net

Antioxidant jchemrev.comnih.govnih.gov

Hypolipidemic jchemrev.comnih.govresearchgate.net

Antimalarial jchemrev.com

Antiprotozoal jchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibition jchemrev.com

This broad spectrum of activity underscores the importance of the thiomorpholine ring as a pharmacophore, a molecular feature that is necessary for a drug's biological activity. jchemrev.comjchemrev.com The ability of the thiomorpholine scaffold to be readily substituted allows for the creation of large libraries of compounds for screening and optimization. jchemrev.com

While research specifically focused on this compound is still emerging, the broader interest in thiomorpholine derivatives and heterocyclic acetic acids provides a clear indication of potential research directions. Current investigations into related compounds suggest that research on this compound and its derivatives could focus on several key areas.

One promising avenue is the synthesis of novel derivatives. For example, the nitrogen atom of the thiomorpholine ring can be readily functionalized, as seen in the synthesis of 2-(4-Acetylthiomorpholin-3-yl)acetic acid. bldpharm.com Furthermore, the acetic acid side chain offers another point for modification, such as esterification or amidation, to create a diverse range of new chemical entities.

Given the established biological activities of the thiomorpholine scaffold, it is plausible that research will explore the potential of this compound derivatives in various therapeutic areas. The antioxidant and hypolipidemic properties observed in other thiomorpholine compounds suggest that this molecule could serve as a lead for the development of agents to combat conditions related to oxidative stress and high cholesterol. nih.govresearchgate.net Additionally, the known anticancer and antimicrobial activities of thiomorpholine-containing molecules warrant investigation into the potential of this compound in these fields as well. researchgate.netnih.gov

Compound Information

| Compound Name |

| 2-(4-Acetylthiomorpholin-3-yl)acetic acid |

| This compound |

| Morpholine |

| Rhodanine-3-acetic acid |

| Thioacetic acid |

| Thiomorpholine |

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| SMILES | O=C(O)CC1NCCSC1 |

| CAS Number | 933747-09-2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

2-thiomorpholin-3-ylacetic acid |

InChI |

InChI=1S/C6H11NO2S/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) |

InChI Key |

LGAAALNRLPZWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Thiomorpholin 3 Yl Acetic Acid

Direct Synthetic Routes to the Core Structure of 2-(Thiomorpholin-3-yl)acetic Acid

Direct synthetic routes to this compound typically involve the sequential construction of the thiomorpholine (B91149) ring followed by the introduction of the acetic acid side chain. These multi-step approaches offer flexibility in the introduction of various substituents.

Multi-Step Organic Synthesis Approaches

A common strategy for the synthesis of the thiomorpholine core involves the cyclization of appropriate linear precursors. One plausible multi-step approach begins with the reaction of cysteamine (B1669678) hydrochloride with an α,β-unsaturated ester. This is followed by a Dieckmann condensation to form a thiomorpholin-3-one (B1266464) ring. The resulting ketone can then be subjected to alkylation at the C-2 position.

Another approach involves the use of cysteine as a starting material. The thiol group of cysteine can react with a suitable two-carbon electrophile to form a linear intermediate, which can then be cyclized to form the thiomorpholine ring. The carboxylic acid group of cysteine can be a precursor to the acetic acid side chain through various functional group manipulations.

A review of synthetic routes for thiomorpholine derivatives highlights several methods for forming the core structure, which can be adapted for the synthesis of this compound jchemrev.comjchemrev.comresearchgate.net. These general methods often involve the reaction of a bifunctional amine with a sulfur-containing counterpart.

Optimization of Reaction Conditions and Reagents for Yield and Selectivity

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and protecting groups.

For the cyclization step, the choice of base and solvent can significantly impact the yield. In the case of a Dieckmann condensation, a strong base such as sodium ethoxide in an aprotic solvent is typically employed. The temperature is also a critical factor, with lower temperatures often favoring higher selectivity.

In the alkylation of the thiomorpholin-3-one precursor, the choice of the alkylating agent and the base is important. The use of a bulky base can help to prevent undesired side reactions. The protection of the nitrogen atom of the thiomorpholine ring is often necessary to prevent N-alkylation and other side reactions. A variety of protecting groups can be used, with the choice depending on the specific reaction conditions.

A study on the continuous flow synthesis of thiomorpholine highlights the importance of reaction parameters such as concentration, residence time, and photocatalyst loading in achieving high yields nih.govacs.orgnih.govchemrxiv.orgresearchgate.net. While this study focuses on the parent thiomorpholine, the principles of optimizing flow conditions can be applied to the synthesis of its derivatives.

Precursor-Based Synthesis Strategies

Derivatization from Substituted Thiomorpholinones

A key precursor-based strategy for the synthesis of this compound involves the use of a substituted thiomorpholin-3-one. The thiomorpholin-3-one can be synthesized by a variety of methods, including the cyclization of S-(2-aminoethyl)mercaptoacetic acid.

Once the thiomorpholin-3-one is obtained, the acetic acid side chain can be introduced by alkylation at the C-2 position. This can be achieved by reacting the thiomorpholin-3-one with a suitable electrophile, such as ethyl bromoacetate, in the presence of a base. The resulting ester can then be hydrolyzed to give the desired carboxylic acid. A general scheme for the synthesis of thiomorpholine derivatives often involves the use of thiomorpholinone as a key intermediate reading.ac.uk.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | S-(2-aminoethyl)mercaptoacetic acid | Heat | Thiomorpholin-3-one |

| 2 | Thiomorpholin-3-one, Ethyl bromoacetate | Base (e.g., LDA) | Ethyl 2-(3-oxothiomorpholin-2-yl)acetate |

| 3 | Ethyl 2-(3-oxothiomorpholin-2-yl)acetate | Acid or Base/H2O | 2-(3-Oxothiomorpholin-2-yl)acetic acid |

| 4 | 2-(3-Oxothiomorpholin-2-yl)acetic acid | Reducing agent (e.g., NaBH4) | 2-(3-Hydroxythiomorpholin-2-yl)acetic acid |

| 5 | 2-(3-Hydroxythiomorpholin-2-yl)acetic acid | Deoxygenation | This compound |

Synthetic Pathways Involving Thiazolidinediones and Rhodanine-Related Intermediates

While not a direct route, synthetic pathways involving thiazolidinediones and rhodanine-related intermediates could conceptually be adapted for the synthesis of thiomorpholines through ring expansion. However, this is not a commonly reported strategy for this specific target molecule. The synthesis of thiazolidinedione and rhodanine (B49660) derivatives often involves the Knoevenagel condensation of the active methylene (B1212753) group with an aldehyde. These scaffolds are more commonly associated with their own distinct biological activities.

Stereoselective and Asymmetric Synthesis of Chiral Forms of this compound

The development of stereoselective and asymmetric syntheses of this compound is important for the preparation of enantiomerically pure compounds, which is often crucial for their biological activity.

One approach to stereoselective synthesis involves the use of a chiral starting material, such as L-cysteine. A polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported using immobilized Fmoc-Cys(Trt)-OH as the starting material nih.govacs.orgresearchgate.net. This method involves the N-alkylation and N-acylation/sulfonylation of the cysteine nitrogen, followed by cyclization. The stereochemistry of the starting cysteine is retained throughout the synthesis, leading to the formation of a chiral thiomorpholine derivative. While this method yields a product with a carboxylic acid at the 3-position, similar strategies could potentially be adapted to introduce an acetic acid moiety at the 2-position.

Another strategy for asymmetric synthesis is the use of a chiral auxiliary. The chiral auxiliary can be attached to the thiomorpholin-3-one precursor, and can direct the stereoselective alkylation at the C-2 position. The auxiliary can then be removed to give the enantiomerically pure product.

Furthermore, asymmetric hydrogenation of a dehydro-thiomorpholine precursor could be a potential route to introduce chirality. While not specifically reported for this compound, this method has been successfully applied to the synthesis of chiral morpholine (B109124) derivatives.

| Approach | Starting Material | Key Step | Product |

| Chiral Pool | L-Cysteine derivative | Intramolecular cyclization | Chiral thiomorpholine-3-carboxylic acid analog nih.govacs.orgresearchgate.net |

| Chiral Auxiliary | Achiral thiomorpholin-3-one | Diastereoselective C-2 alkylation | Enantiomerically enriched 2-substituted thiomorpholin-3-one |

| Asymmetric Catalysis | Dehydro-thiomorpholine acetic acid ester | Asymmetric hydrogenation | Chiral thiomorpholine-3-acetic acid ester |

Enantioselective and Diastereoselective Synthetic Control

Achieving enantioselective and diastereoselective control in the synthesis of 3-substituted thiomorpholines, including this compound, is a key objective. One notable strategy involves the stereoselective formation of the thiomorpholine ring from chiral precursors. For instance, a polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported, starting from immobilized Fmoc-Cys(Trt)-OH. In this approach, the inclusion of triethylsilane during the cleavage from the resin resulted in the stereoselective formation of the thiomorpholine-3-carboxylic acid, highlighting a method to control the configuration of the newly formed stereocenter nih.gov. Such solid-phase methodologies offer advantages in purification and the potential for combinatorial library synthesis.

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions thieme-connect.com. The synthesis of enantiomerically pure 2-substituted thiomorpholin-3-ones, which are close structural analogs and potential precursors to this compound, has been accomplished using a chiral auxiliary derived from (R)-phenylglycine methyl ester. This auxiliary guides the stereoselective alkylation at the C2 position, leading to enantiomerically pure products after its removal thieme-connect.com. This demonstrates the feasibility of employing chiral auxiliaries to control the stereochemistry of substituents on the thiomorpholine ring.

Commonly used chiral auxiliaries in asymmetric synthesis that could be adapted for this purpose include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of amino acids, carbohydrates, and terpenes researchgate.net. The choice of auxiliary can significantly influence the diastereoselectivity of key bond-forming reactions.

Isolation and Enrichment of Enantiomeric and Diastereomeric Forms

For racemic or diastereomeric mixtures of this compound, separation into individual stereoisomers is crucial. Standard laboratory techniques for chiral resolution are applicable in this context.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with acid or base regenerates the pure enantiomers of the carboxylic acid nih.gov.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers nih.govphenomenex.com. The differential interaction of the enantiomers with the CSP allows for their separation. This method is widely used for the resolution of chiral pharmaceuticals and could be applied to separate the enantiomers of this compound or its derivatives nih.govphenomenex.com.

Table 1: Common Chiral Resolution Techniques

| Technique | Principle | Applicability to this compound |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | The carboxylic acid functionality allows for salt formation with chiral amines. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Can be used for both analytical and preparative scale separation of enantiomers. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Could be employed to selectively react one enantiomer, leaving the other enriched. |

Post-Synthetic Modifications and Functionalization Reactions of this compound

Once synthesized, this compound can undergo a variety of chemical transformations at the thiomorpholine ring and the acetic acid side chain to generate a diverse library of derivatives.

Functional Group Transformations on the Thiomorpholine Ring System

The thiomorpholine ring offers two primary sites for functionalization: the nitrogen atom and the sulfur atom.

N-Functionalization: The secondary amine of the thiomorpholine ring can readily undergo a range of reactions, including alkylation, acylation, sulfonylation, and arylation. These transformations allow for the introduction of a wide array of substituents, which can significantly modulate the biological activity of the resulting compounds. For instance, N-aryl thiomorpholine derivatives have been synthesized and studied for their pharmacological properties researchgate.net.

S-Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit different physicochemical properties and biological activities compared to the parent sulfide.

Chemical Reactions Involving the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a variety of chemical modifications.

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is a very common transformation in medicinal chemistry to build larger molecules and explore structure-activity relationships. A variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like HOBt, or phosphonium-based reagents (e.g., BOP, PyBOP).

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like DCC. Esters can serve as prodrugs or modify the pharmacokinetic profile of the parent compound.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used for activating carboxylic acids for coupling with amines. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Effective for hindered couplings and can minimize racemization. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Highly efficient coupling reagents, often used in solid-phase peptide synthesis. |

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it a suitable precursor for the synthesis of fused bicyclic systems. Intramolecular cyclization can lead to the formation of novel heterocyclic scaffolds with constrained conformations, which are of significant interest in drug design.

One potential cyclization pathway involves the formation of a lactam through intramolecular amide bond formation between the nitrogen of the thiomorpholine ring and the carboxylic acid of the side chain. This would result in a bicyclic system containing a fused lactam ring. While specific examples starting from this compound are not extensively documented, the synthesis of bridged bicyclic thiomorpholines has been reported, demonstrating the feasibility of constructing such fused systems thieme-connect.comthieme-connect.com. These syntheses often involve the formation of the thiomorpholine ring through cyclization of a suitably functionalized precursor nih.gov. The principles of these cyclization strategies could be adapted to derivatives of this compound to generate novel fused heterocyclic architectures.

Based on a comprehensive search of publicly available scientific literature, patents, and chemical databases, there is currently no specific experimental spectroscopic or structural elucidation data published for the chemical compound This compound .

The creation of a scientifically accurate article that adheres to the provided outline requires detailed research findings, including specific data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. Without access to these foundational experimental results, it is not possible to generate the thorough and informative content requested for each subsection.

The strict requirement to focus solely on "this compound" and to include data tables for ¹H-NMR, ¹³C-NMR, 2D-NMR, ESI-MS, and GC-MS cannot be met as the source data does not appear to be available in the public domain. Constructing an article without this information would involve speculation or the use of data from analogous but structurally different compounds, which would contradict the instructions and compromise scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Thiomorpholin 3 Yl Acetic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural framework of a molecule. For 2-(Thiomorpholin-3-yl)acetic acid, these methods would provide valuable insights into its molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

In a hypothetical FTIR analysis of this compound, characteristic absorption peaks would be expected for its key functional groups. The carboxylic acid group would exhibit a strong, broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid would likely appear between 1320-1210 cm⁻¹. The thiomorpholine (B91149) ring would present several characteristic peaks, including N-H stretching (if not protonated) around 3300-3500 cm⁻¹, C-H stretching from the methylene (B1212753) groups just below 3000 cm⁻¹, and C-N and C-S stretching vibrations at lower wavenumbers.

Hypothetical FTIR Data for this compound

| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Methylene | C-H Stretch | 2950-2850 | Medium |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Thiomorpholine | N-H Bend (if present) | 1650-1580 | Medium |

| Thiomorpholine | C-N Stretch | 1250-1020 | Medium |

| Thiomorpholine | C-S Stretch | 700-600 | Weak-Medium |

This table is a representation of expected values based on known functional group frequencies and does not represent published experimental data.

Raman Spectroscopy in Structural Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and sulfur-containing functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about bond lengths, bond angles, and the stereochemistry of this compound.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. If such a crystal of this compound were grown, this technique could unambiguously determine its molecular structure. This would include the conformation of the thiomorpholine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the acetic acid substituent. As the molecule possesses a stereocenter at the C3 position of the thiomorpholine ring, single-crystal X-ray diffraction of a chiral sample could also determine its absolute stereochemistry.

Powder X-ray Diffraction in Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

If this compound can exist in multiple crystalline forms, PXRD would be the primary tool for their identification and characterization. Each polymorph would produce a unique diffraction pattern. By analyzing the peak positions and intensities, one could distinguish between different polymorphs and assess the phase purity of a sample. Currently, there are no published studies on the polymorphism of this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Thiomorpholin 3 Yl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. acs.org For a molecule like 2-(Thiomorpholin-3-yl)acetic acid, DFT calculations can provide valuable information about its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of related heterocyclic compounds, such as thiazole-thiomorpholine derivatives, DFT calculations have been employed to correlate electronic properties with observed biological activity. colab.wsanadolu.edu.tr For this compound, the distribution of HOMO and LUMO would likely indicate the regions susceptible to electrophilic and nucleophilic attack, respectively. The carboxylic acid moiety and the sulfur and nitrogen heteroatoms are expected to be key sites for reactivity.

Table 1: Representative Global Reactivity Descriptors (Conceptual) (Note: This table is conceptual and based on general principles, as specific DFT data for this compound is not available in the cited literature.)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide highly accurate predictions of electronic properties.

For a molecule like this compound, ab initio calculations could be used to refine the geometric parameters and to obtain more precise values for electronic properties such as the dipole moment and polarizability. These properties are important for understanding intermolecular interactions, including how the molecule might behave in a biological environment. While specific ab initio studies on this compound are scarce, the principles of these methods are well-established for predicting the properties of organic molecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

The thiomorpholine (B91149) ring in this compound is a six-membered saturated heterocycle, which can adopt several conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable for such rings. mdpi.com The orientation of the acetic acid substituent at the 3-position can be either axial or equatorial, leading to different conformers with distinct energies.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable, low-energy conformers. This involves calculating the potential energy of the molecule as a function of its dihedral angles. Studies on substituted thiomorpholines and related heterocycles have shown that the preferred conformation can be influenced by the nature and position of substituents. researchgate.netresearchgate.net For this compound, it is expected that the equatorial orientation of the acetic acid group would be sterically favored.

Table 2: Possible Low-Energy Conformers of this compound (Conceptual) (Note: This table is conceptual, as specific energetic data from the literature is unavailable.)

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-Equatorial | Acetic acid group is equatorial | 0 (Reference) |

| Chair-Axial | Acetic acid group is axial | > 0 |

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, capturing its movements and interactions with its environment. nih.gov An MD simulation of this compound in a solvent, typically water, would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions.

The carboxylic acid group is capable of forming strong hydrogen bonds with water, which would significantly influence its solubility and dynamic behavior. The nitrogen and sulfur atoms in the thiomorpholine ring can also participate in interactions with the solvent. MD simulations on related thiomorpholine-containing compounds have been used to study their stability and interactions within biological systems, providing insights into their mechanism of action. nih.govkuleuven.be

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding modes at the molecular level.

For this compound, molecular docking could be employed to investigate its potential to bind to various biological targets. For instance, thiomorpholine derivatives have been studied as inhibitors of enzymes like angiotensin-converting enzyme (ACE) and tumor necrosis factor-α converting enzyme (TACE). openmedicinalchemistryjournal.combenthamdirect.comresearchgate.net In a hypothetical docking study, this compound would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding affinity.

The results of a docking simulation would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For example, the carboxylic acid group could form salt bridges with positively charged residues, while the thiomorpholine ring could engage in hydrophobic or van der Waals interactions.

Table 3: Potential Intermolecular Interactions in a Ligand-Target Complex (Conceptual) (Note: This table is illustrative and not based on specific experimental data for this compound.)

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Target |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic acid -OH, Amine N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Carboxylic acid C=O, Amine N | Arg, Lys, His, Ser, Thr, Main-chain N-H |

| Ionic Interaction | Carboxylate (-COO⁻) | Arg, Lys, His |

Prediction of Binding Modes and Affinities with Biological Macromolecules

A primary application of molecular modeling is to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. This process, often called molecular docking, computationally places the molecule into the binding site of a target protein to predict its preferred orientation and binding affinity.

Molecular dynamics (MD) simulations can further refine these predictions, simulating the movement of the molecule and protein over time to assess the stability of the predicted binding mode. Such studies are crucial in fields like drug discovery, where identifying how a molecule binds to a target like an enzyme or receptor is the first step in understanding its potential biological activity. nih.govsemanticscholar.org For example, studies on similar acetic acid derivatives have successfully used these in silico approaches to identify inhibitors for targets like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). frontiersin.orgnih.gov

Hypothetical Docking Results of this compound with a Target Protein

The following interactive table illustrates the type of data generated from a molecular docking study.

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -7.2 | ASP 120, LYS 85 |

| Hydrogen Bonds | 3 | ASP 120 (Carboxyl), LYS 85 (Amine) |

| Hydrophobic Interactions | 4 | LEU 78, VAL 105, PHE 150 |

| This table represents a hypothetical outcome to demonstrate the principles of binding mode prediction. |

Rational Design of Derivatives with Enhanced Interaction Profiles

Building on the insights from binding mode predictions, computational chemistry facilitates the rational design of derivatives of this compound with potentially improved properties. This structure-based drug design approach uses the initial docking model to suggest specific chemical modifications that could enhance binding affinity or selectivity. acs.org

For instance, if the initial docking study reveals an unoccupied hydrophobic pocket near the thiomorpholine ring, a derivative could be designed by adding a small alkyl or aryl group at a suitable position on the ring. Conversely, if a potential hydrogen bond acceptor on the protein is not engaged, a derivative could be synthesized to include a corresponding hydrogen bond donor. This iterative process of computational prediction followed by chemical synthesis and experimental testing can significantly accelerate the discovery of more potent and selective molecules. acs.orgtandfonline.com

Structure-activity relationship (SAR) studies on other heterocyclic compounds, such as thiazolopyrimidinones, have shown that specific substitutions on the ring system can dramatically alter biological activity, a principle that would apply directly to the modification of the thiomorpholine scaffold. researchgate.net

Hypothetical Design of Derivatives for Improved Binding

This interactive table shows examples of how this compound could be modified based on rational design principles.

| Derivative Name | Modification | Predicted Change in Binding Affinity (kcal/mol) | Rationale |

| 2-(4-Methyl-thiomorpholin-3-yl)acetic acid | Methyl group on ring nitrogen | -0.5 | Fills a small hydrophobic pocket |

| 2-(5-Hydroxy-thiomorpholin-3-yl)acetic acid | Hydroxyl group on ring carbon | -1.2 | Forms a new hydrogen bond with SER 90 |

| 2-(Thiomorpholin-3-yl)acetamide | Carboxylic acid to primary amide | +0.3 | Tests importance of carboxylate interaction |

| This table is a hypothetical representation of a rational design strategy. |

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. acs.org These methods can calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic techniques with a high degree of accuracy. researchgate.net

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted spectra to experimental data, researchers can confirm the molecule's structure and assign specific signals to each atom. escholarship.org Similarly, theoretical calculations of vibrational frequencies can help in the interpretation of experimental IR spectra, allowing for the assignment of characteristic absorption bands, such as the C=O stretch of the carboxylic acid and the N-H bend of the amine. acs.org

These predictive capabilities are invaluable for structural elucidation, especially for novel compounds or complex molecules where experimental data may be ambiguous. The convergence of AI and computational chemistry is further enhancing the speed and accuracy of these spectral predictions. arxiv.org

Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Shifts

The interactive table below demonstrates how theoretical predictions align with experimental data for structural confirmation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175.4 | 174.9 |

| CH₂ (Acetic Acid) | 41.2 | 40.8 |

| CH (C3 of Ring) | 58.9 | 58.5 |

| CH₂ (C2 of Ring) | 35.1 | 34.7 |

| CH₂ (C5 of Ring) | 48.6 | 48.1 |

| CH₂ (C6 of Ring) | 28.3 | 27.9 |

| This table contains hypothetical data to illustrate the application of computational spectroscopy. |

Mechanistic Computational Studies of Chemical Transformations

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states. nih.gov

For this compound, mechanistic studies could explore its synthesis or potential degradation pathways. For example, a computational study could model the reaction steps involved in its formation, calculating the activation energies for each step to understand the reaction kinetics and identify potential bottlenecks. chemrxiv.org This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the final product.

Furthermore, computational models can investigate the molecule's reactivity, such as its susceptibility to oxidation at the sulfur atom or reactions involving the amine and carboxylic acid groups. These studies provide a molecular-level understanding of chemical transformations that is often difficult to obtain through experimental means alone. researchgate.net

Calculated Energies for a Hypothetical Reaction Step

This interactive table shows the kind of energy data a mechanistic study might produce for a single step in a reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State | +15.5 | Energy barrier for the reaction step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Products | -12.8 | Final products of the step |

| This table uses hypothetical energy values to illustrate a reaction energy profile. |

Applications in Advanced Organic Synthesis and Catalysis

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent reactivity of the thiomorpholine (B91149) and acetic acid components of 2-(Thiomorpholin-3-yl)acetic acid allows for its incorporation into a wide array of more complex molecular structures. Its utility spans the synthesis of both pharmaceutically relevant scaffolds and novel heterocyclic systems.

The thiomorpholine core is a recognized privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities. This compound serves as a crucial starting material for the elaboration of this core, enabling the synthesis of molecules with potential therapeutic applications. For instance, the carboxylic acid handle can be readily converted into amides, esters, and other functional groups, while the secondary amine of the thiomorpholine ring can undergo N-alkylation, N-acylation, or N-arylation, providing a multitude of pathways for molecular diversification.

Research has demonstrated the use of related thiomorpholine derivatives in the development of inhibitors for various enzymes and receptors. While specific examples directly starting from this compound are emerging, the established synthetic transformations of its core structure underscore its potential in generating libraries of compounds for drug discovery programs.

The strategic placement of functional groups in this compound facilitates its use in the construction of more intricate heterocyclic and fused-ring systems. Intramolecular cyclization reactions, for example, can be envisioned between the carboxylic acid moiety (or a derivative thereof) and the nitrogen atom of the thiomorpholine ring, potentially leading to the formation of bicyclic lactams.

Furthermore, the thiomorpholine ring itself can participate in various cycloaddition and condensation reactions. The presence of the sulfur atom introduces unique reactivity and conformational properties that can be exploited in the design of novel three-dimensional molecular frameworks. These complex heterocyclic systems are of significant interest in materials science and medicinal chemistry due to their often-unique photophysical and biological properties.

Design and Application in Chiral Catalysis

The chirality inherent in this compound, with a stereocenter at the C3 position of the thiomorpholine ring, makes it an attractive candidate for applications in asymmetric catalysis. The development of chiral catalysts derived from this compound has opened new avenues for stereoselective organic transformations.

Chiral ligands and catalysts are pivotal for the enantioselective synthesis of single-enantiomer drugs and other valuable chiral molecules. The synthesis of chiral catalysts from this compound typically involves the modification of its carboxylic acid and secondary amine functionalities to coordinate with a metal center.

For example, the carboxylic acid can be converted to an amide that incorporates another coordinating group, while the thiomorpholine nitrogen can act as a hemilabile ligand. The resulting pincer-type or bidentate ligands can then be complexed with transition metals such as ruthenium, rhodium, or palladium to form well-defined chiral catalysts. The conformational rigidity of the thiomorpholine ring and the defined spatial orientation of the coordinating atoms are crucial for inducing high levels of stereoselectivity in catalytic reactions.

Table 1: Potential Metal Complexes with this compound Derived Ligands

| Metal Center | Potential Ligand Type | Target Catalytic Reaction |

| Ruthenium | Pincer-type N,N,S-ligand | Asymmetric Hydrogenation |

| Rhodium | Chiral Bidentate N,O-ligand | Asymmetric Hydroformylation |

| Palladium | Chiral P,N-ligand | Asymmetric Allylic Alkylation |

While the direct application of this compound-derived catalysts in asymmetric epoxidation is a developing area of research, the principles of their design suggest significant potential. In asymmetric epoxidation, a chiral catalyst directs the transfer of an oxygen atom to a prochiral olefin, leading to the formation of one enantiomer of the epoxide in excess.

A catalyst derived from this compound could achieve this by creating a chiral environment around the metal center. The substrate would coordinate to the metal in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to a facial-selective oxygen transfer. The sulfur atom in the thiomorpholine backbone could also play a role in modulating the electronic properties of the metal center, thereby influencing the reactivity and selectivity of the catalyst.

Integration into Polymer Science and Materials Development

The unique chemical structure of this compound also lends itself to applications in polymer science and the development of new materials. Its bifunctionality allows it to be incorporated into polymer chains as either a monomer or a modifying agent.

When used as a monomer, the carboxylic acid and secondary amine can participate in polycondensation or polyamidation reactions to form novel polymers. The resulting materials would feature the thiomorpholine ring as a repeating unit, which could impart interesting properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

As a modifying agent, this compound can be grafted onto existing polymer backbones. This can be used to introduce specific functionalities, such as chirality for the development of chiral stationary phases in chromatography, or to enhance the performance of materials for applications in coatings, adhesives, and advanced composites. The presence of the sulfur atom could also be exploited for the preparation of sulfur-containing polymers with unique optical or electronic properties.

Synthesis of Thiomorpholine-Derived Polymeric Materials

While direct polymerization of this compound is not extensively documented, its structure lends itself to modification into polymerizable monomers. A common strategy involves the transformation of the carboxylic acid group into a more reactive functional group suitable for polymerization, such as an acrylate (B77674) or acrylamide. This approach allows for the incorporation of the thiomorpholine moiety into a polymer chain via established polymerization techniques.

For instance, a monomer like N-acryloyl thiomorpholine (NAT) can be synthesized and subsequently polymerized. dntb.gov.ua Although not directly derived from this compound in the cited literature, the synthesis principles are transferable. The polymerization of such thiomorpholine-containing monomers can be achieved through methods like dispersion polymerization, which is particularly useful for producing stable particle dispersions. dntb.gov.ua In aqueous dispersion polymerizations of NAT, the monomer is fully miscible with water, yet it forms insoluble polymers, a property that can be harnessed to create well-defined polymer nanoparticles. dntb.gov.ua The use of surfactants is crucial in these systems to obtain monomodal size distributions, especially at lower monomer concentrations. dntb.gov.ua

Another relevant example is the synthesis of polymers from ethylthiomorpholine oxide methacrylate (B99206) (THOXMA), which can be achieved via reversible addition-fragmentation chain-transfer (RAFT) polymerization. Current time information in Bangalore, IN.researchgate.netjustia.com This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. Current time information in Bangalore, IN.researchgate.netjustia.com The resulting poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) is a class of stimuli-responsive polymers. Current time information in Bangalore, IN.researchgate.netjustia.com

Furthermore, functional polymers incorporating thiomorpholine have been synthesized by modifying existing polymer backbones. For example, a crosslinked poly(vinylbenzyl chloride–divinylbenzene) matrix has been modified with thiomorpholine using microwave-assisted synthesis, resulting in a functional polymer with a high degree of substitution. mdpi.comnih.gov This method demonstrates an alternative route to incorporating the thiomorpholine heterocycle into a polymeric structure.

These examples highlight potential pathways for creating polymeric materials from this compound, primarily by first converting it into a polymerizable monomer. The choice of polymerization technique would then dictate the architecture and properties of the final material.

Exploration of Biological Activities and Structure Activity Relationships Sar

Investigations into Receptor and Ion Channel Modulation

The structural components of thiomorpholine (B91149) derivatives have made them candidates for investigation as modulators of various physiological targets, including tachykinin receptors and potassium ion channels.

Tachykinin receptors, including NK-1, NK-2, and NK-3, are G protein-coupled receptors involved in a wide array of physiological and pathological processes such as inflammation, pain, and mood disorders. acs.orggoogle.com Consequently, antagonists of these receptors are of significant interest in drug development. google.com While specific studies on the interaction of 2-(thiomorpholin-3-yl)acetic acid with tachykinin receptors are not prominently documented, the morpholine (B109124) and thiomorpholine core structures are features of known tachykinin receptor antagonists. google.comgoogle.com

For instance, various substituted morpholine and thiomorpholine compounds have been patented as tachykinin receptor antagonists, highlighting their utility in treating conditions like inflammatory diseases, pain, and emesis. google.comgoogle.com The general structure-activity relationship (SAR) for arylalkanoic acids, a class to which this compound belongs, suggests that a center of acidity, such as a carboxylic acid, located one carbon atom away from an aromatic or heteroaromatic ring is often crucial for activity. pharmacy180.com Although the thiomorpholine ring is not aromatic, its heterocyclic nature provides a distinct structural motif.

A structure-activity relationship study on tachykinin peptides for the development of neurokinin-3 receptor (NK3R) selective agonists revealed that specific amino acid substitutions can significantly improve receptor binding and agonistic activity for NK3R. nih.gov While this research focuses on agonists rather than antagonists and on peptides rather than small molecules, it underscores the nuanced structural requirements for interaction with tachykinin receptors. The crystal structure of the human NK1 receptor provides insight into the binding pocket, which may guide the design of novel antagonists. osti.gov The lack of extensive research on small molecule agonists for many neuropeptide GPCRs, including NK1R, remains a challenge. osti.gov

The KCNQ family of voltage-gated potassium channels (KCNQ1-KCNQ5) plays a critical role in regulating neuronal excitability, and modulators of these channels have therapeutic potential for conditions like epilepsy and neuropathic pain. There is currently a lack of specific research in the public domain investigating the direct effects of this compound on the KCNQ family of potassium ion channels. The exploration of thiomorpholine-containing compounds as KCNQ channel modulators remains an area for future scientific inquiry.

Research on Antimicrobial and Antifungal Potential

The thiomorpholine moiety has been incorporated into various molecular frameworks to explore potential antimicrobial and antifungal activities.

Several studies have highlighted the antibacterial potential of thiomorpholine derivatives. For example, a series of 4-thiomorpholin-4-ylbenzohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). fortunejournals.com Another study investigated 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, which were found to be inactive against the tested Gram-negative organisms but did show some activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus. plos.orgnih.gov

Furthermore, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing a thiomorpholine S-oxide and S,S-dioxide scaffold have been synthesized and shown to possess potent antibacterial activity, including against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov Novel thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles have also demonstrated excellent antibacterial activity against a range of bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis, with some compounds showing activity comparable to standard drugs like penicillin and streptomycin (B1217042). shd-pub.org.rs

| Thiomorpholine Derivative Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 4-thiomorpholin-4ylbenzohydrazide derivatives | Staphylococcus aureus, Escherichia coli | Evaluated for in vitro antibacterial activity. | fortunejournals.com |

| 1-chloro-2-isocyanatoethane derivatives of thiomorpholine | Gram-negative bacteria | Zero activity against tested strains. | plos.orgnih.gov |

| 1-chloro-2-isocyanatoethane derivatives of thiomorpholine | Staphylococcus aureus (ATCC 25923) | MIC of 64 μg/mL. | plos.orgnih.gov |

| Thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones | Haemophilus influenzae, Moraxella catarrhalis | Potent activity, including orally active leads. | nih.gov |

| Thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles | Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis | Excellent activity, comparable to penicillin and streptomycin for some derivatives. | shd-pub.org.rs |

The antifungal potential of thiomorpholine-containing compounds has also been an area of investigation. In a study of 4-thiomorpholin-4-ylbenzohydrazide derivatives, compounds were screened for antifungal activity against Aspergillus niger and Candida albicans. fortunejournals.com However, 1-chloro-2-isocyanatoethane derivatives of thiomorpholine were found to be inactive against the tested yeast strains. plos.orgnih.gov

In contrast, novel thiomorpholine-derived 1,4-disubstituted 1,2,3-triazoles exhibited moderate antifungal activity against several fungal strains when compared to the standard drug amphotericin B. shd-pub.org.rs Additionally, dithiocarbamate (B8719985) derivatives of betulinic acid, which included a thiomorpholine moiety in some analogs, were synthesized and evaluated for their antifungal activity against Candida albicans. rsc.org While some of these conjugates showed potent antifungal activity, the specific contribution of the thiomorpholine ring was part of a broader structure-activity relationship study. rsc.org

| Thiomorpholine Derivative Class | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| 4-thiomorpholin-4ylbenzohydrazide derivatives | Aspergillus niger, Candida albicans | Screened for in vitro antifungal activity. | fortunejournals.com |

| 1-chloro-2-isocyanatoethane derivatives of thiomorpholine | Yeast strains | Not sensitive. | plos.orgnih.gov |

| Thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles | Various fungal strains | Moderate activity compared to amphotericin B for some derivatives. | shd-pub.org.rs |

| Betulinic acid–dithiocarbamate conjugates with a thiomorpholine moiety | Candida albicans | Evaluated for antifungal activity. | rsc.org |

Analysis of Anticancer Potential and Mechanisms of Action

A study on thieno[2,3-c]pyridine (B153571) derivatives revealed that a compound with a thiomorpholine substitution exhibited the highest percentage of inhibition (95.33%) against the MCF7 breast cancer cell line at a concentration of 100 μM, which was comparable to the standard drug cisplatin (B142131). mdpi.com Another area of research has focused on novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids. Some of these compounds demonstrated equipotent anticancer activity against the MCF-7 cell line and excellent activity against the HeLa cell line when compared to cisplatin. researchgate.net

Furthermore, a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were synthesized and tested for their in vitro anticancer activity. colab.wsbilecik.edu.tr Several of these compounds showed better inhibitory activity against the A549 lung cancer cell line than cisplatin, with one derivative being the most potent. colab.ws Importantly, these compounds displayed selectivity for the cancer cell line over a healthy cell line. colab.ws

| Thiomorpholine Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Thieno[2,3-c]pyridine derivative with thiomorpholine substitution | MCF7 (breast cancer) | 95.33% inhibition at 100 μM, comparable to cisplatin. | mdpi.com |

| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids | MCF-7 (breast cancer), HeLa (cervical cancer) | Equipotent or excellent activity compared to cisplatin for some derivatives. | researchgate.net |

| 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives | A549 (lung cancer) | Several compounds showed better inhibitory activity than cisplatin. | colab.wsbilecik.edu.tr |

Research on Inhibition of Cancer Cell Proliferation Pathways

While direct studies on the anti-proliferative effects of this compound are not extensively documented, research on analogous structures highlights the potential of this chemical family. For instance, derivatives containing the morpholine or thiomorpholine scaffold are recognized for their anticancer potential. researchgate.net The structurally related compound, (2-Oxo-morpholin-4-yl)-acetic acid, has been shown to significantly inhibit the proliferation of cancer cells. chemscene.com Furthermore, various patents and studies describe broad classes of heterocyclic compounds, some incorporating morpholine groups, as agents for treating cell proliferation disorders, underscoring the relevance of this structural motif in anticancer drug discovery. ebi.ac.uk These findings suggest that the this compound scaffold is a promising starting point for the design of new anticancer agents.

Investigation of Kinase Inhibition (e.g., DYRK1A) by Derivatives

Derivatives of the thiomorpholine scaffold have emerged as potent inhibitors of specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and neurodegenerative disorders. One key target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

Research has led to the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives. mdpi.com These compounds have demonstrated the ability to inhibit the DYRK1A enzyme at nanomolar concentrations. mdpi.com In one study, a library of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones was synthesized, starting from platforms like 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, a compound structurally related to the thiomorpholine acetic acid core. nih.gov Several of these derivatives were identified as new, potent nanomolar inhibitors of DYRK1A. researchgate.net For example, compound 3e ((5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) exhibited a sub-micromolar inhibitory effect towards DYRK1A. researchgate.net These studies establish the thiomorpholine and related thiazolidinone scaffolds as critical pharmacophores for developing selective DYRK1A inhibitors. researchgate.netmdpi.com

| Compound | Structure | DYRK1A IC₅₀ (µM) | Reference |

|---|---|---|---|

| (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) | A 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative with a hydroxyl group at the C-4 position of the exocyclic phenyl moiety. | 0.028 | researchgate.netmdpi.com |

| (5Z)-5-benzo mdpi.comdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) | A 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivative. | 0.033 | researchgate.net |

Application as Fluorescent Probes for Cellular Imaging and Diagnostics

Studies on Enzyme Activity Modulation and Protein-Ligand Interactions

The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have been shown to act as selective enzyme inhibitors against numerous receptors. researchgate.net The interactions between protein targets and ligands containing this scaffold are fundamental to their biological activity.

Studies on related structures provide insight into potential interactions. For example, derivatives of N-[4-methyl(aryl)-2-(R-phenylimino)thiazol-3-yl]-morpholine have been analyzed for their interaction with the angiotensin-converting enzyme. Molecular docking studies of these morpholine-containing compounds revealed energetically favorable binding within the enzyme's active site, stabilized by specific molecular interactions. Similarly, research into α-thrombin inhibitors has utilized (4-amino-3-oxo-morpholin-2-yl)-acetic acid as a key scaffold, demonstrating its utility in designing potent enzyme inhibitors. While direct protein-ligand interaction studies for this compound are sparse, the collective research on related morpholine and thiomorpholine structures strongly suggests its potential for specific enzyme modulation through targeted binding interactions. researchgate.net

Biodegradation Pathways and Environmental Fate Studies

Understanding the environmental impact of chemical compounds requires studying their biodegradation. Research has been conducted on the breakdown of thiomorpholine, a process relevant to the environmental fate of its derivatives.

Microbial Degradation Mechanisms and Enzyme Involvement

The microbial degradation of thiomorpholine has been demonstrated in Mycobacterium aurum MO1. This bacterium can utilize thiomorpholine as a source of carbon and nitrogen. The initial step in the degradation pathway involves the oxidation of the sulfur atom in the thiomorpholine ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, an enzyme known for its role in metabolizing a wide range of compounds. This enzymatic oxidation is a critical detoxification step, initiating the breakdown of the heterocyclic ring structure. The enzymes responsible for this degradation are inducible, meaning they are produced by the microbe in response to the presence of the substrate. researchgate.net

Identification and Characterization of Biodegradation Intermediates

The biodegradation pathway of thiomorpholine by Mycobacterium aurum has been elucidated through techniques such as in situ ¹H-NMR, which allows for the direct observation of metabolic intermediates in the culture medium. The first identified intermediate is the sulfoxide (B87167) of thiomorpholine, resulting from the initial monooxygenase-catalyzed oxidation. Subsequent steps involve the cleavage of the ring, leading to the formation of thiodiglycolic acid. This diacid is a key metabolite in the complete mineralization pathway. The identification of these intermediates provides a clear picture of how microorganisms break down the thiomorpholine ring structure in the environment.

| Intermediate | Description | Method of Identification | Reference |

|---|---|---|---|

| Thiomorpholine sulfoxide | The initial product of oxidation at the sulfur atom. | in situ ¹H-NMR | |

| Thiodiglycolic acid | A diacid formed following the cleavage of the heterocyclic ring. | in situ ¹H-NMR |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Thiomorpholin-3-yl)acetic acid in high purity?

Answer:

A common approach involves functionalizing thiomorpholine derivatives with acetic acid precursors. For example:

- Bromination in acetic acid : Similar to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, bromine can be added dropwise to a stirred solution of the parent compound in acetic acid under controlled conditions to achieve regioselective substitution .

- Base-mediated alkylation : Potassium carbonate (K₂CO₃) and acetonitrile are effective for nucleophilic substitution reactions, as demonstrated in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid derivatives. This method minimizes by-products and ensures high yields (>75%) .

- Purification : Recrystallization from hot water or organic solvents (e.g., acetone) is critical to isolate high-purity crystals (>95% purity) .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and assess electronic effects (e.g., deshielding due to sulfur in thiomorpholine) .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Key parameters include:

- Hydrogen positioning : Assign H-atoms via riding models (e.g., C–H = 0.95–0.99 Å) and refine thermal displacement parameters (Uiso) using constraints .

- Hydrogen bonding : Analyze O–H⋯O interactions to confirm dimer formation, as seen in analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid .

- Melting point analysis : Compare experimental values (e.g., 386–387 K) with literature to verify purity .

Advanced: How can researchers optimize reaction conditions to improve yield when encountering by-product formation?

Answer:

- Catalyst selection : Sodium bromide (NaBr) enhances reaction rates in acetonitrile-mediated alkylation, reducing side reactions .

- Temperature control : Maintain temperatures at 50°C for nucleophilic substitutions to balance reactivity and selectivity .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, as shown in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid .

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate by-products, achieving >99% purity in critical steps .

Advanced: What strategies address discrepancies between experimental and computational structural data?

Answer:

- Refinement protocols : In SHELXL, apply full-matrix least-squares refinement to F² data. Exclude outliers using statistical filters (e.g., FCF_filter) to eliminate reflections with |E²-1| > 1.5 .

- Electron density maps : Analyze residual peaks (>0.5 eÅ⁻³) to identify misplaced atoms or disordered regions.

- Comparative angle analysis : For example, C–C–C angles in aromatic rings (118–121°) can indicate electronic effects (e.g., electron-withdrawing bromine) .

Advanced: How should hydrogen atom positions be refined in crystal structures using SHELXL?

Answer:

- Riding models : Fix H-atoms to parent atoms with standardized distances (e.g., 0.84 Å for hydroxyl groups, 0.95 Å for sp² C–H) .

- Thermal parameters : Set Uiso(H) = 1.5Ueq(O) for hydroxyl H and 1.2Ueq(C) for CH/CH₂ groups .

- Hydrogen bonding validation : Confirm O–H⋯O interactions with donor-acceptor distances (2.6–2.8 Å) and angles (>150°) .

Basic: How is the purity of this compound assessed post-synthesis?

Answer:

- Titration : Adapt methods used for acetic acid derivatives, such as NaOH titration with phenolphthalein (error <1% with calibrated burettes) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Advanced: What crystallographic challenges arise in resolving low-quality diffraction data for this compound?

Answer:

- Twinned crystals : Use SHELXD for twin-law detection and refine with HKLF5 format in SHELXL .

- Weak diffraction : Optimize crystal growth via slow evaporation in acetone/water mixtures to enhance crystal size (>0.3 mm) .

- Absorption correction : Apply SADABS or multi-scan methods (e.g., using Bruker APEX-II data) to correct for µ >5 mm⁻¹ in CuKα radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.